1,4-Dimetil-1,2,4-triazolium Yoduro

Descripción general

Descripción

1,4-Dimethyl-1,2,4-triazolium Iodide is a solid crystal, usually seen as a white to yellowish-white crystalline powder . It is stable at room temperature, not easily soluble in water, but has a higher solubility in organic solvents . It has a certain degree of ionization and can form stable salts under appropriate conditions . It is mainly used as a reagent in chemical synthesis .

Molecular Structure Analysis

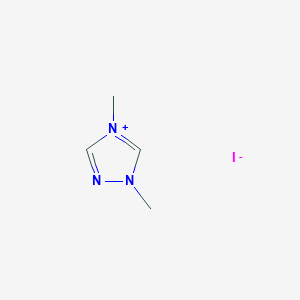

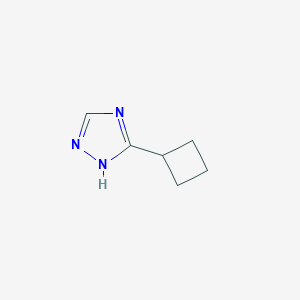

The molecular formula of 1,4-Dimethyl-1,2,4-triazolium Iodide is C4H8IN3 . The molecular weight is 225.03 g/mol . The InChI string isInChI=1S/C4H8N3.HI/c1-6-3-5-7(2)4-6;/h3-4H,1-2H3;1H/q+1;/p-1 and the SMILES string is CN1C=N+C.[I-] . Chemical Reactions Analysis

1,4-Dimethyl-1,2,4-triazolium Iodide is used as a catalyst for several reactions. These include Oxidative Michael addition reactions, Oxidative amidation or azidation, and Asymmetric acylation .Physical and Chemical Properties Analysis

1,4-Dimethyl-1,2,4-triazolium Iodide is a solid at 20 degrees Celsius . It is light sensitive and moisture sensitive . The melting point is between 120-125 °C . It has a topological polar surface area of 21.7 Ų .Aplicaciones Científicas De Investigación

Catalizador de Síntesis Orgánica

Este compuesto se utiliza como un catalizador líquido iónico de base fuerte en reacciones de síntesis orgánica. Participa en reacciones de cloración en fase gaseosa, reacciones de trans-eterificación e hidrogenación selectiva de olefinas .

Reacciones de Adición de Michael Oxidativa

Sirve como catalizador para reacciones de adición de Michael oxidativa, las cuales son útiles para crear enlaces carbono-carbono en compuestos orgánicos .

Amidación u Azidación Oxidativa

1,4-Dimetil-1,2,4-triazolium Yoduro también se utiliza para catalizar reacciones de amidación u azidación oxidativa. Estas reacciones son importantes para introducir grupos que contienen nitrógeno en moléculas .

Acilación Asimétrica

El compuesto encuentra aplicación en la acilación asimétrica, la cual es crucial para crear centros quirales en moléculas orgánicas .

Investigación de Líquidos Iónicos

Se aplica ampliamente en la investigación de líquidos iónicos, que son sales que son líquidas a temperatura ambiente y se utilizan en varios procesos químicos .

Estudios de Conductancia

Se ha realizado investigación sobre la investigación conductometríca de este compuesto en soluciones acuosas binarias para diversas aplicaciones .

Mecanismo De Acción

Target of Action

1,4-Dimethyl-1,2,4-triazolium Iodide is primarily used as a reagent in chemical synthesis . It serves as a strong base ionic liquid catalyst , indicating that its primary targets are the reactants in the chemical reactions it catalyzes.

Mode of Action

This compound interacts with its targets by facilitating various organic synthesis reactions. It is involved in gas phase chlorination reactions, cross etherification reactions, and selective hydrogenation of olefins . The compound’s positive charge allows it to act as a Lewis acid, accepting electron pairs and catalyzing reactions.

Biochemical Pathways

It is known to catalyze oxidative michael addition reactions, oxidative amidation or azidation, and asymmetric acylation . These reactions are crucial in the synthesis of various organic compounds.

Pharmacokinetics

It is known that the compound is a solid crystal at room temperature and is stable under normal conditions .

Result of Action

The result of the action of 1,4-Dimethyl-1,2,4-triazolium Iodide is the facilitation of various organic synthesis reactions. By acting as a catalyst, it speeds up these reactions without being consumed, enabling the efficient production of desired products .

Action Environment

The action of 1,4-Dimethyl-1,2,4-triazolium Iodide can be influenced by environmental factors such as temperature . A study has analyzed the effect of temperature on the conductance of this compound in binary aqueous solutions of benzylamine and benzamide . This suggests that temperature can affect the compound’s catalytic activity. Furthermore, the compound should be stored under inert gas and away from light and moisture to prevent decomposition .

Propiedades

IUPAC Name |

1,4-dimethyl-1,2,4-triazol-4-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N3.HI/c1-6-3-5-7(2)4-6;/h3-4H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFBMMNQDMTHGG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C=N1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450929 | |

| Record name | 1,4-Dimethyl-1,2,4-triazolium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120317-69-3 | |

| Record name | 1,4-Dimethyl-1,2,4-triazolium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethyl-1,2,4-triazolium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the research offer any insights into the applications or properties of 1,4-dimethyl-1,2,4-triazolium iodide?

A2: Unfortunately, the research provided does not delve into the applications or properties of 1,4-dimethyl-1,2,4-triazolium iodide. The focus remains solely on the efficient synthesis of the precursor molecule, 1-methyl-1,2,4-triazole [, ]. Further research would be needed to explore the potential uses and characteristics of 1,4-dimethyl-1,2,4-triazolium iodide.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)

![Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate](/img/structure/B176238.png)

![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)

![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)